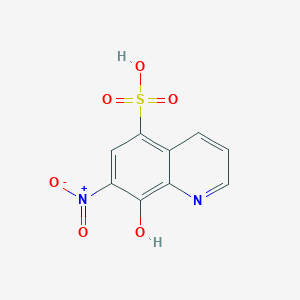

8-Hydroxy-7-nitroquinoline-5-sulfonic acid

Description

Contextual Significance of Quinolone Derivatives in Chemical Sciences

Quinoline (B57606), a heterocyclic aromatic compound, and its derivatives are considered privileged structures in medicinal chemistry and materials science. noveltyjournals.comchemrj.orgresearchgate.net These compounds are not only abundant in nature but can also be synthesized through various established methods. scispace.comresearchgate.net The versatility of the quinoline scaffold allows for functionalization at multiple positions, leading to a diverse array of derivatives with a wide spectrum of biological activities. researchgate.net

Historically, quinoline derivatives have been at the forefront of therapeutic advancements, with quinine (B1679958) being a cornerstone in the treatment of malaria. noveltyjournals.com Modern research has expanded their applications, revealing their potential as anticancer, antibacterial, antifungal, antiviral, and anti-inflammatory agents. researchgate.netresearchgate.net The ability of the 8-hydroxyquinoline (B1678124) scaffold to chelate metal ions is a key feature that underpins many of its biological and analytical applications. researchgate.net This metal-chelating property can influence biological processes and is a focal point in the design of new therapeutic agents and analytical reagents. researchgate.net

Rationale for Dedicated Scholarly Investigation of 8-Hydroxy-7-nitroquinoline-5-sulfonic Acid

The dedicated scholarly investigation of this compound stems from the unique combination of functional groups on the quinoline core. The 8-hydroxy group is a known metal-chelating moiety, making the compound a candidate for applications in analytical chemistry and as a potential modulator of metal-dependent biological processes. researchgate.netamerican.edu The introduction of a nitro group, an electron-withdrawing substituent, can significantly alter the electronic properties of the quinoline ring system, potentially enhancing its biological activity. nih.gov For instance, the related compound 5-nitro-8-hydroxyquinoline (nitroxoline) is recognized for its antibacterial and anticancer properties. nih.gov

Furthermore, the sulfonic acid group imparts increased water solubility, a desirable characteristic for many chemical and biological applications. uci.edu This enhanced solubility distinguishes it from many other quinoline derivatives that suffer from poor solubility, which can limit their practical use. nih.gov A crystallographic study of this compound monohydrate has confirmed its zwitterionic nature, with a deprotonated sulfonic group and a protonated quinoline nitrogen atom, which influences its intermolecular interactions and solid-state structure. nih.gov The combination of a strong chelating site, an electron-withdrawing group, and a solubilizing functional group makes this compound a compound of significant interest for fundamental research and potential applications.

Overview of Current Research Trajectories and Future Directions

Current research on quinoline derivatives is vibrant, with a focus on synthesizing novel analogues and exploring their therapeutic potential and material science applications. acs.org For this compound and related compounds, several research trajectories are evident.

One major area of focus is the continued exploration of their metal-chelating properties for analytical applications. The development of sensitive and selective reagents for the detection and quantification of metal ions remains a significant goal in analytical chemistry. american.eduuci.edu The functional groups present in this compound make it a promising candidate for such applications, and future research will likely involve detailed studies of its complexation with a wider range of metal ions.

Another key trajectory is the investigation of the biological activities of this and similar compounds. The presence of the nitro group suggests that studies into its antimicrobial and anticancer properties are warranted. nih.gov Future research could involve screening against various pathogens and cancer cell lines to determine its efficacy and mechanism of action. The replacement of the nitro group with other functionalities, such as a boronic acid, is also an emerging area of research to develop new therapeutic agents. rsc.org

Furthermore, the synthesis of new derivatives based on the this compound scaffold is a promising future direction. By modifying the substituents on the quinoline ring, researchers can fine-tune the compound's properties to optimize its performance in specific applications, be it as a more selective analytical reagent or a more potent therapeutic agent.

Detailed Research Findings

While specific, detailed research data for this compound is limited in the public domain, we can extrapolate potential applications based on closely related structures. For example, a derivative, 7-(4-nitrophenylazo)-8-hydroxyquinoline-5-sulfonic acid, has been successfully used for the spectrophotometric determination of zinc. The table below illustrates the type of data that would be crucial for characterizing the analytical performance of this compound.

Table 1: Illustrative Analytical Parameters for Metal Ion Determination

| Parameter | Value (for 7-(4-nitrophenylazo)-8-hydroxyquinoline-5-sulfonic acid with Zinc) |

| Molar Absorptivity | 3.75 x 10⁴ L mol⁻¹ cm⁻¹ |

| Detection Limit | 15 ng mL⁻¹ |

| Optimal pH | 9.2 |

| Stability of Complex | > 24 hours |

| This data is for a related compound and serves as an example of the research findings that would be valuable for this compound. acs.org |

Properties

IUPAC Name |

8-hydroxy-7-nitroquinoline-5-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O6S/c12-9-6(11(13)14)4-7(18(15,16)17)5-2-1-3-10-8(5)9/h1-4,12H,(H,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSIZKIGPOVCSFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C(=C2N=C1)O)[N+](=O)[O-])S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50314164 | |

| Record name | 5-Quinolinesulfonic acid, 8-hydroxy-7-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50314164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15851-63-5 | |

| Record name | NSC280899 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=280899 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Quinolinesulfonic acid, 8-hydroxy-7-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50314164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of 8 Hydroxy 7 Nitroquinoline 5 Sulfonic Acid

Established Synthetic Routes and Reaction Mechanisms for 8-Hydroxy-7-nitroquinoline-5-sulfonic Acid

The primary route to this compound involves a two-step process: the sulfonation of 8-hydroxyquinoline (B1678124) followed by a regioselective nitration. The order of these steps is crucial and is dictated by the directing effects of the substituents on the quinoline (B57606) ring.

The initial step in the synthesis is the sulfonation of 8-hydroxyquinoline to produce the key intermediate, 8-hydroxyquinoline-5-sulfonic acid. nih.govnist.gov This reaction is a classic electrophilic aromatic substitution where the hydroxyl group at the C-8 position directs the incoming electrophile. The hydroxyl group is a strongly activating, ortho, para-director. Consequently, sulfonation occurs predominantly at the C-5 (para) position.

The reaction is typically carried out by treating 8-hydroxyquinoline with fuming sulfuric acid (oleum). patsnap.comgoogle.com The conditions can be optimized to maximize the yield of the desired 5-sulfonic acid derivative and minimize the formation of other isomers. Several patented methods detail specific conditions for this transformation.

| Starting Material | Reagents | Temperature | Reaction Time | Outcome | Reference |

|---|---|---|---|---|---|

| Quinoline | 65% Fuming Sulfuric Acid | 120°C | 3 hours | 8-Quinolinesulfonic acid | patsnap.com |

| Quinoline | Fuming Sulfuric Acid | 90-110°C | 3 hours | 8-Quinolinesulfonic acid | google.com |

| 8-Hydroxyquinoline | Chlorosulfonic Acid | Room Temperature | 24 hours | 8-Hydroxyquinoline-5-sulfonyl chloride | nih.gov |

The second crucial step is the nitration of the 8-hydroxyquinoline-5-sulfonic acid intermediate. This subsequent electrophilic aromatic substitution introduces a nitro group onto the ring. The position of nitration is governed by the combined directing effects of the C-8 hydroxyl group and the C-5 sulfonic acid group. The hydroxyl group strongly activates the ortho C-7 position, while the sulfonic acid group, a deactivating meta-director, also directs towards the C-7 position. This concerted effect leads to the highly regioselective formation of this compound.

The nitration is typically achieved using a nitrating agent such as nitric acid, often in the presence of sulfuric acid which facilitates the formation of the nitronium ion (NO₂⁺), the active electrophile. masterorganicchemistry.com Research has shown that 8-hydroxyquinoline itself can be nitrated under various conditions. For instance, treatment with dilute nitric acid can lead to the formation of 5,7-dinitro-8-hydroxyquinoline, indicating the high reactivity of the C-5 and C-7 positions. pw.edu.pl The synthesis of 5-nitro-8-hydroxyquinoline has also been well-established, often involving a nitrosation-oxidation sequence. researchgate.net For the target compound, starting with the 5-sulfonated precursor ensures the nitro group is installed selectively at the C-7 position.

Both sulfonation and nitration proceed via the electrophilic aromatic substitution (EAS) mechanism. masterorganicchemistry.comunacademy.com This mechanism can be broken down into key stages:

Generation of the Electrophile : For sulfonation with fuming sulfuric acid, the electrophile is sulfur trioxide (SO₃) or its protonated form, HSO₃⁺. masterorganicchemistry.com For nitration, the reaction between nitric acid and sulfuric acid generates the potent nitronium ion (NO₂⁺). masterorganicchemistry.com

Nucleophilic Attack : The π-electron system of the quinoline ring attacks the electrophile. In the case of 8-hydroxyquinoline, the benzene (B151609) ring portion is significantly more activated towards EAS than the pyridine (B92270) ring, especially under acidic conditions where the pyridine nitrogen is protonated. stackexchange.com

Formation of the Sigma Complex : This attack forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. The stability of this intermediate determines the position of substitution. For the nitration of 8-hydroxyquinoline-5-sulfonic acid, attack at C-7 allows for resonance structures where the positive charge is effectively stabilized by the electron-donating hydroxyl group at C-8.

Deprotonation : A weak base, such as water or the bisulfate ion (HSO₄⁻), removes a proton from the carbon atom that formed the bond with the electrophile, restoring the aromaticity of the ring. masterorganicchemistry.com

The reversibility of the sulfonation reaction is a notable mechanistic feature that can be utilized in synthesis, sometimes allowing the sulfonic acid group to be used as a temporary blocking group to direct other substituents before being removed. unacademy.com

Advanced Strategies for Derivatization and Analog Synthesis

The rich chemistry of the this compound scaffold allows for extensive derivatization to produce a wide range of analogues. These modifications can be targeted at the sulfonic acid group or other positions on the quinoline ring.

A common strategy for creating analogues involves the chemical modification of the sulfonic acid group. The sulfonic acid can be converted into a more reactive sulfonyl chloride, typically using chlorosulfonic acid or thionyl chloride. nih.govresearchgate.net This 8-hydroxy-7-nitroquinoline-5-sulfonyl chloride intermediate is a versatile precursor for a variety of derivatives.

For example, reacting the sulfonyl chloride with various primary or secondary amines yields a library of sulfonamides. This approach has been used to synthesize a series of 8-hydroxy-7-iodoquinoline-5-sulfonamide derivatives, demonstrating the feasibility of creating diverse structures based on this scaffold. researchgate.net

| Parent Scaffold | Reaction | Reagents | Product Class | Reference |

|---|---|---|---|---|

| 8-Hydroxyquinoline | Chlorosulfonation | Chlorosulfonic Acid | Sulfonyl Chloride | nih.gov |

| 8-Hydroxyquinoline-5-sulfonyl chloride | Amination | Various Amines | Sulfonamides | nih.gov |

| 8-Hydroxy-7-iodoquinoline-5-sulfonic acid | Chlorination & Amination | Chlorosulfonic Acid, then Amines | 7-Iodo-5-sulfonamides | researchgate.net |

Selective functionalization at specific ring positions allows for the synthesis of analogues with varied substitution patterns. The C-7 position, activated by the C-8 hydroxyl group, is a primary site for electrophilic attack.

At the C-7 Position : Besides nitration, other electrophilic substitutions can be directed to the C-7 position. Halogenation (bromination, iodination) can introduce different substituents. For instance, 7-iodo-8-hydroxyquinoline-5-sulfonic acid is a known compound. researchgate.net Furthermore, nitrosation of 8-hydroxyquinoline-5-sulfonic acid in an alkaline medium has been shown to selectively yield 7-nitroso-8-hydroxyquinoline-5-sulfonate, highlighting the reactivity of the C-7 position. koreascience.kr

At the C-5 Position : While occupied by the sulfonic acid group in the parent compound, analogues can be created by starting with 8-hydroxyquinolines that are already substituted at C-5 with other groups (e.g., halogens, aryl groups) prior to functionalization at C-7. scispace.comrroij.com Suzuki cross-coupling reactions on 5-bromo-8-hydroxyquinoline are a common method to introduce aryl groups at the C-5 position. scispace.comrroij.com These substituted precursors could then potentially undergo nitration at the C-7 position to yield a different class of analogues.

These strategies provide a robust toolbox for medicinal chemists to systematically modify the this compound structure and explore structure-activity relationships for various biological targets.

The Synthesis and Derivatization of this compound: A Scientific Overview

The synthesis of this compound would logically proceed via a two-step process, beginning with the sulfonation of 8-hydroxyquinoline, followed by a controlled nitration.

The initial step involves the sulfonation of 8-hydroxyquinoline to yield 8-hydroxyquinoline-5-sulfonic acid. This is a well-established reaction, typically achieved by treating 8-hydroxyquinoline with a sulfonating agent such as fuming sulfuric acid. The sulfonic acid group is directed to the 5-position due to the activating and directing effects of the hydroxyl group.

The subsequent and more challenging step is the selective nitration of 8-hydroxyquinoline-5-sulfonic acid at the 7-position. The presence of both a hydroxyl and a sulfonic acid group on the quinoline ring complicates the regioselectivity of the nitration reaction. The hydroxyl group is an activating ortho-, para-director, while the sulfonic acid group is a deactivating meta-director. Therefore, the reaction conditions, including the choice of nitrating agent (e.g., nitric acid, a mixture of nitric and sulfuric acids) and temperature, would need to be carefully controlled to favor the introduction of the nitro group at the 7-position, which is ortho to the hydroxyl group and meta to the sulfonic acid group. Research on the nitration of 8-hydroxyquinoline itself has shown that dinitration to form 5,7-dinitro-8-hydroxyquinoline can occur, highlighting the need for precise control to achieve the desired mono-nitro derivative. pw.edu.pl

Exploration of Novel Coupling Reactions and Synthetic Pathways

While specific novel coupling reactions for this compound are not documented in the reviewed literature, the inherent reactivity of the quinoline core, along with its hydroxyl, nitro, and sulfonic acid substituents, presents numerous possibilities for the exploration of new synthetic pathways and derivatizations.

The presence of the sulfonic acid group, for instance, allows for the synthesis of a variety of sulfonamide derivatives. The conversion of the sulfonic acid to a sulfonyl chloride would be the first step, which could then be reacted with a wide range of primary and secondary amines to generate a library of novel sulfonamides. This approach has been successfully employed for the derivatization of 8-hydroxyquinoline-5-sulfonic acid itself.

Furthermore, the nitro group at the 7-position opens up avenues for further functionalization. Reduction of the nitro group to an amino group would yield 7-amino-8-hydroxyquinoline-5-sulfonic acid. This amino functionality could then serve as a handle for a variety of coupling reactions, such as diazotization followed by azo coupling to form novel azo dyes, or amide bond formation with various carboxylic acids to produce a new class of derivatives.

The development of novel synthetic pathways could also focus on alternative strategies to introduce the nitro and sulfonic acid groups, potentially through different starting materials or catalytic methods, to improve yield and regioselectivity.

Table of Potential Derivative Classes of this compound

| Derivative Class | Functional Group Targeted | Potential Reagents and Reactions |

| Sulfonamides | Sulfonic Acid | Thionyl chloride followed by various amines |

| Azo Dyes | Nitro Group (after reduction) | Sodium nitrite/HCl followed by coupling partners |

| Amides | Nitro Group (after reduction) | Acyl chlorides, carboxylic acids with coupling agents |

Coordination Chemistry and Metal Ion Interactions of 8 Hydroxy 7 Nitroquinoline 5 Sulfonic Acid

Ligand Properties and Chelation Characteristics of 8-Hydroxy-7-nitroquinoline-5-sulfonic Acid

The ability of this compound to form stable metal complexes is dictated by several key factors, including its electronic properties, how it behaves in solution at different pH levels, and its three-dimensional structure.

This compound functions as a bidentate ligand, coordinating to metal ions through the nitrogen atom of the quinoline (B57606) ring and the oxygen atom of the hydroxyl group. scirp.org The presence of the electron-withdrawing nitro group at the 7-position and the sulfonic acid group at the 5-position influences the electron density on these donor atoms. This electronic modification can affect the strength and stability of the resulting metal complexes. The molecule can participate in charge-transfer interactions, acting as an electron donor in the formation of complexes. researchgate.net The chelating ability of 8-hydroxyquinoline (B1678124) derivatives is central to their biological and chemical applications, and this is directly tied to their capacity to donate electrons to form coordinate bonds with metal ions. nih.gov

The behavior of this compound in solution is governed by its protonation equilibria. The molecule possesses multiple ionizable groups: the sulfonic acid group, the quinolinium nitrogen, and the hydroxyl group. The sulfonic acid group is strongly acidic and exists in its deprotonated sulfonate form over a wide pH range. The protonation of the quinoline nitrogen and the deprotonation of the hydroxyl group are key to its function as a chelating agent. nih.gov

The acidity constants (pKa values) dictate the species of the ligand present at a given pH, which in turn affects its availability and affinity for metal ion binding. Characterization of these protonation processes is crucial for understanding its interaction with metal ions in biological and environmental systems. nih.gov For instance, in a related compound, 8-hydroxyquinoline-2-carboxylic acid, the protonation constants have been determined potentiometrically, highlighting the importance of such measurements in understanding ligand behavior. unict.it

Table 1: Protonation Constants for Related 8-Hydroxyquinoline Derivatives

| Compound | pKa1 (COOH) | pKa2 (NH+) | pKa3 (OH) | Conditions |

|---|

The three-dimensional structure and conformational flexibility of this compound also play a role in its chelation characteristics. X-ray crystallography studies of the monohydrate form reveal that the molecule exists as a zwitterion, with a deprotonated sulfonic group and a protonated quinoline nitrogen atom that interacts with the hydroxyl oxygen atom. nih.gov The nitro group is oriented at an angle of 32.2(1) degrees with respect to the quinoline ring system. nih.gov This specific conformation is stabilized by intramolecular hydrogen bonding. These intramolecular interactions can influence the pre-organization of the ligand for metal binding, potentially affecting the kinetics and thermodynamics of complex formation.

Formation and Characterization of Metal-8-Hydroxy-7-nitroquinoline-5-sulfonic Acid Complexes

The interaction of this compound with various metal ions leads to the formation of coordination complexes with distinct stoichiometries, stabilities, and geometries.

This compound forms complexes with a range of metal ions, and the stoichiometry of these complexes is often found to be 1:1 or 1:2 (metal:ligand). The stability of these complexes is quantified by their formation or stability constants (log β). For instance, a derivative, 5-nitro-8-hydroxyquinoline-proline hybrid, has been studied for its complex formation with Fe(III), Fe(II), Cu(II), and Zn(II). researchgate.net While specific stability constants for this compound with all the listed metals were not found, the general principles of chelation by 8-hydroxyquinoline derivatives suggest the formation of stable complexes. The stability of metal complexes with similar ligands, such as salicylic (B10762653) acid, has been determined spectrophotometrically, with Fe(III) generally forming more stable complexes than Al(III). chemsociety.org.ng The high stability of these complexes is a key factor in their various applications. ijsr.net

Table 2: Formation Constants (logβ) for Metal Complexes with a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid Ligand

| Metal Ion | Complex Stoichiometry (Metal:Ligand) | logβ | Conditions |

|---|---|---|---|

| Fe(III) | 1:1 | 12.3 | I = 0.1 M (KCl); t = 25.0 °C |

| Fe(III) | 1:2 | 23.4 | I = 0.1 M (KCl); t = 25.0 °C |

| Fe(III) | 1:3 | 32.5 | I = 0.1 M (KCl); t = 25.0 °C |

| Cu(II) | 1:1 | 10.5 | I = 0.1 M (KCl); t = 25.0 °C |

| Cu(II) | 1:2 | 19.5 | I = 0.1 M (KCl); t = 25.0 °C |

| Zn(II) | 1:1 | 8.2 | I = 0.1 M (KCl); t = 25.0 °C |

Note: This data is for a related ligand, HQNO2-L-Pro, and serves to illustrate the typical stoichiometries and stability constants observed for such complexes. researchgate.net

The coordination of this compound to a metal center typically occurs in a bidentate fashion through the quinoline nitrogen and the hydroxyl oxygen. This (N,O⁻) coordination is a hallmark of 8-hydroxyquinoline-type ligands. nih.govrsc.org The resulting metal complexes can adopt various geometries depending on the metal ion, its oxidation state, and the stoichiometry of the complex. For example, with divalent metal ions like Cu(II) and Ni(II), 8-hydroxyquinoline can form complexes with square planar or octahedral geometries. scirp.org In the case of a related ligand, 7-iodo-8-hydroxyquinoline-5-sulfonic acid (ferron), it coordinates to the UO₂²⁺ ion through the nitrogen and phenolic oxygen atoms, resulting in a seven-coordinate pentagonal bipyramidal geometry. researchgate.net The sulfonic group in ferron often remains uncoordinated but plays a role in stabilizing the crystal structure through hydrogen bonding. researchgate.net It is plausible that this compound behaves similarly, with the sulfonate group enhancing aqueous solubility and participating in intermolecular interactions.

Influence of pH and Solvent on Complex Formation

The formation of metal complexes with this compound (HQS-NO₂) is profoundly influenced by the pH of the solution and the nature of the solvent system. These factors dictate the speciation of the ligand and the metal ion, thereby controlling the stability and structure of the resulting complexes.

The pH of the medium governs the protonation state of both the sulfonic acid group and the phenolic hydroxyl group of HQS-NO₂. In strongly acidic solutions, the ligand exists in its fully protonated form. As the pH increases, the sulfonic acid group, being strongly acidic, is the first to deprotonate, followed by the hydroxyl group at higher pH values. The formation of metal complexes, which typically involves the displacement of the proton from the hydroxyl group and coordination of the metal ion to the phenolate (B1203915) oxygen and the quinoline nitrogen, is therefore highly pH-dependent.

Studies on analogous 8-hydroxyquinoline derivatives, such as 8-hydroxyquinoline-5-sulfonic acid (HQS), have shown that the optimal pH for complex formation and for observing properties like fluorescence lies in a range where the ligand is deprotonated enough to bind the metal ion, but before the extensive formation of metal hydroxo complexes at higher pH. nih.gov For instance, the fluorescence intensity of metal-HQS complexes is often measured at specific pH values (e.g., pH 5 to 8) to maximize the signal, balancing ligand availability and metal hydrolysis. nih.gov

The stability of the formed complexes is also a function of pH. For a related compound, a 5-nitro-8-hydroxyquinoline-proline hybrid, the speciation of metal complexes with ions like Cu(II), Fe(II), and Fe(III) changes significantly with pH. nih.gov The relative stability of different metal complexes at a specific pH can be compared using pM values (-log[M], where [M] is the concentration of the free metal ion), which provide a measure of the metal-binding affinity of the ligand under those conditions. nih.gov

The solvent composition also plays a critical role in the complexation equilibrium. The use of mixed aqueous-organic solvents, such as water-dimethylformamide (DMF), can alter the dielectric constant of the medium, which in turn affects the electrostatic interactions and the stability of the charged species in solution. nih.govscirp.org While detailed studies on a wide range of solvents for HQS-NO₂ are not extensively documented in the provided context, research on similar 8-hydroxyquinoline derivatives indicates that solvents can influence solubility of the ligand and its complexes, and can also affect the kinetics and thermodynamics of complex formation. scirp.orgscispace.com For example, some metal complexes of 8-hydroxyquinoline are sparingly soluble in water but show good solubility in organic solvents like methanol, chloroform, and DMSO. scirp.orgscirp.org

Structural Elucidation of Metal-8-Hydroxy-7-nitroquinoline-5-sulfonic Acid Complexes

The determination of the precise three-dimensional arrangement of atoms in metal complexes of this compound is crucial for understanding their chemical properties and potential applications. This is achieved through a combination of solid-state and solution-phase analytical techniques.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the atomic and molecular structure of crystalline solids. The crystal structure of this compound monohydrate itself has been determined, revealing that the molecule exists as a zwitterion in the solid state. nih.gov In this form, the sulfonic acid group is deprotonated (-SO₃⁻), and the quinoline nitrogen atom is protonated, forming an intramolecular hydrogen bond with the hydroxyl oxygen atom. nih.gov

When forming complexes with metal ions, this compound typically acts as a bidentate chelating agent, coordinating through the nitrogen atom of the quinoline ring and the oxygen atom of the deprotonated hydroxyl group. nih.govresearchgate.net While specific crystal structures of metal complexes with this compound were not detailed in the provided search results, extensive crystallographic studies on closely related ligands like 7-iodo-8-hydroxyquinoline-5-sulfonic acid (ferron) and other 8-hydroxyquinoline derivatives provide significant insight into the expected coordination geometries. researchgate.net

Table 1: Crystallographic Data for this compound Monohydrate and a Related Metal Complex

| Compound | Formula | Crystal System | Space Group | Key Structural Features | Reference |

|---|---|---|---|---|---|

| This compound monohydrate | C₉H₆N₂O₆S·H₂O | Not specified | Not specified | Zwitterionic form with a deprotonated sulfonic group and a protonated quinoline nitrogen. | nih.gov |

| Mercury(II) chloride adduct of 7-iodo-8-hydroxyquinoline-5-sulfonic acid | [HgCl₂(C₉H₆INO₄)·H₂O] | Monoclinic | P2₁/c | Distorted square planar geometry around Hg(II). | researchgate.net |

Advanced Spectroscopic Techniques for Solution-Phase Structure (e.g., EPR, multinuclear NMR)

While X-ray crystallography provides a static picture of the solid-state structure, spectroscopic techniques like Electron Paramagnetic Resonance (EPR) and Nuclear Magnetic Resonance (NMR) are invaluable for probing the structure and dynamics of metal complexes in solution.

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR is a powerful technique for studying metal complexes that contain unpaired electrons, such as those of Cu(II) and Fe(III). nih.govmdpi.com EPR spectra are sensitive to the coordination environment of the paramagnetic metal ion, including the number and type of coordinating atoms and the geometry of the complex.

In studies of Cu(II) complexes with a 5-nitro-8-hydroxyquinoline-proline hybrid, EPR spectroscopy was used to identify different species in solution as a function of pH. nih.gov The analysis of the anisotropic EPR parameters from frozen solution spectra allowed for the characterization of mono- and bis-ligand complexes with an (N,O⁻) coordination mode, as well as the identification of dinuclear species at certain pH values and metal-to-ligand ratios. nih.gov Similarly, EPR has been employed to examine the coordination of Cu²⁺ and Fe³⁺ ions to 8-hydroxyquinoline-5-sulfonic acid that is incorporated into a polymer matrix, confirming the complex formation within the material. mdpi.comnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: Multinuclear NMR spectroscopy is a versatile tool for studying the solution structure of diamagnetic metal complexes, such as those of Zn(II). ¹H NMR can be used to monitor changes in the chemical shifts of the ligand protons upon coordination to a metal ion. For instance, in the Zn(II) complexes of a 5-nitro-8-hydroxyquinoline-proline hybrid, ¹H NMR spectra confirmed complex formation across a wide pH range. nih.gov Significant line broadening observed in the aromatic region at certain pH values indicated a fast ligand-exchange rate on the NMR timescale between the free ligand and the mono-ligand complex. nih.gov

Furthermore, ¹³C NMR data is available for 8-hydroxyquinoline-5-sulfonic acid, which can serve as a reference for studying the changes in the carbon skeleton upon complexation. chemicalbook.com The coordination of a metal ion would be expected to cause shifts in the ¹³C resonances of the carbon atoms near the binding site (C8-OH and the carbons of the nitrogen-containing ring).

Table 2: Application of Spectroscopic Techniques for Structural Elucidation in Solution

| Technique | Metal Ion | Ligand System | Information Obtained | Reference |

|---|---|---|---|---|

| EPR | Cu(II) | 5-nitro-8-hydroxyquinoline-proline hybrid | Identification of mono-, bis-, and dinuclear species; confirmation of (N,O⁻) coordination. | nih.gov |

| ¹H NMR | Zn(II) | 5-nitro-8-hydroxyquinoline-proline hybrid | Confirmation of complex formation; evidence of ligand exchange dynamics. | nih.gov |

| EPR | Cu(II), Fe(III) | 8-hydroxyquinoline-5-sulfonic acid in a polymer matrix | Confirmation of coordination within the material. | mdpi.comnih.gov |

Advanced Spectroscopic Characterization and Photophysical Investigations

Comprehensive Spectroscopic Analysis of 8-Hydroxy-7-nitroquinoline-5-sulfonic Acid and its Derivatives

A multi-faceted spectroscopic approach is essential for the unambiguous characterization of this compound. Techniques such as NMR, FTIR, Raman, UV-Vis, and mass spectrometry collectively provide a complete picture of its molecular identity and purity.

High-resolution ¹H and ¹³C NMR spectroscopy are powerful tools for the definitive structural elucidation of quinoline (B57606) derivatives. The chemical shifts and coupling constants of the protons and carbon atoms in the aromatic rings provide a detailed map of the electron distribution within the molecule.

In studies of 8-hydroxyquinoline (B1678124) and its 5-substituted analogues, such as 5-nitro-8-hydroxyquinoline, spectra are often recorded in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). consensus.app The chemical shifts are influenced by the nature and position of the substituents on the quinoline ring. For instance, the ¹H and ¹³C chemical shifts in these compounds generally show an approximately linear correlation with the total charge densities on the carbon atoms. consensus.app

For new 8-hydroxyquinoline derivatives, such as (8-hydroxyquinolin-5-yl)methyl-4-chlorobenzoate (Q1) and (8-hydroxyquinolin-5-yl)methyl-4-nitrobenzoate (Q2), ¹H and ¹³C NMR analyses are critical for confirming their successful synthesis. najah.edu The spectra reveal characteristic signals for the protons and carbons of the quinoline and benzoate (B1203000) moieties, confirming the expected molecular structure. najah.edu Similarly, the structure of derivatives like 7-(4-nitrophenylazo)-8-hydroxyquinoline-5-sulfonic acid has been confirmed using ¹H and ¹³C NMR spectrometry. scielo.brresearchgate.net In its zwitterionic monohydrate form, this compound exhibits a protonated quinoline nitrogen atom that interacts with the hydroxy oxygen atom. nih.gov

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for 8-Hydroxyquinoline Derivatives

| Compound | Nucleus | Chemical Shift (ppm) | Reference |

|---|---|---|---|

| (8-hydroxyquinolin-5-yl)methyl-4-chlorobenzoate (Q1) | ¹H | 5.05 (s, 1H, OH), 4.19 (s, 2H, CH₂), 7.07–8.86 (m, 9H, ArH) | najah.edu |

| (8-hydroxyquinolin-5-yl)methyl-4-chlorobenzoate (Q1) | ¹³C | 49.38 (CH₂), 153.90 (Ar C-OH), 167.26 (C=O), 110.85–148.48 (Ar-quinoline), 128.34-139.32 (Ar-benzene) | najah.edu |

| (8-hydroxyquinolin-5-yl)methyl-4-nitrobenzoate (Q2) | ¹H | 4.39 (s, 1H, OH), 4.35 (s, 2H, CH₂), 7.05–8.61 (m, 9H, ArH) | najah.edu |

| (8-hydroxyquinolin-5-yl)methyl-4-nitrobenzoate (Q2) | ¹³C | 59.84 (CH₂), 146.04 (Ar C-OH), 152.26 (C=O), 114.59–145.07 (Ar-quinoline), 123.66-146.48 (Ar-benzene) | najah.edu |

FTIR and Raman spectroscopy are used to identify the functional groups and characterize the vibrational modes of the molecule. The infrared spectrum of 8-hydroxyquinoline-5-sulfonic acid shows characteristic absorption bands corresponding to its various functional groups. nist.gov The spectrum of the parent compound, 8-hydroxyquinoline (8-HQ), displays a phenolic -OH stretching vibration around 3160 cm⁻¹ and C=C and C=N stretching vibrations in the 1000-1600 cm⁻¹ range. researchgate.net Upon complexation with metal ions, shifts in these vibrational frequencies are observed. For example, a broad band in the 3370-3500 cm⁻¹ region in the spectrum of a silver-8-HQ complex is attributed to the coordination of the ligand with the metal ion via the phenolic oxygen atom. researchgate.net The band for the C=N group in the free ligand shifts to a lower frequency in its metal complexes. researchgate.net

For derivatives such as 7-(4-nitrophenylazo)-8-hydroxyquinoline-5-sulfonic acid, IR spectrometry is used alongside NMR to confirm the structure. scielo.brresearchgate.net These spectra provide evidence for the key functional groups, including the sulfonic acid, nitro, and azo groups, through their characteristic vibrational frequencies.

Table 2: Characteristic Infrared (IR) Absorption Bands for 8-Hydroxyquinoline and its Derivatives

| Compound/Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| 8-Hydroxyquinoline (8-HQ) | Phenolic O-H stretch | ~3160 | researchgate.net |

| 8-Hydroxyquinoline (8-HQ) | C=C and C=N stretch | 1000 - 1600 | researchgate.net |

| 8-HQ Metal Complex | Coordinated O-H stretch | 3370 - 3500 | researchgate.net |

| 8-HQ Metal Complex | C=N stretch | 1581 - 1590 | researchgate.net |

| 7-(4-nitrophenylazo)-8-hydroxyquinoline-5-sulfonic acid | C=N (ring) | 1629 | scielo.br |

| 7-(4-nitrophenylazo)-8-hydroxyquinoline-5-sulfonic acid | N=N | 1420 | scielo.br |

| 7-(4-nitrophenylazo)-8-hydroxyquinoline-5-sulfonic acid | SO₃H | 1170 | scielo.br |

| 7-(4-nitrophenylazo)-8-hydroxyquinoline-5-sulfonic acid | NO₂ | 1529, 1347 | scielo.br |

UV-Vis spectroscopy is employed to study the electronic transitions within the molecule and to monitor changes upon complexation with metal ions. The UV-Vis spectrum of 8-hydroxyquinoline-5-sulfonic acid (HQS) in its neutral form exhibits absorption bands corresponding to π-π* transitions around 240 nm and n-π* transitions at 305 nm. tsijournals.com In alkaline solutions, deprotonation of the hydroxyl group leads to a shift in these bands to 255 nm and 335-345 nm, respectively. tsijournals.com

The complexation of HQS and its derivatives with metal ions is readily followed by UV-Vis spectroscopy. uci.edursc.org For example, the formation of a complex between 7-(4-nitrophenylazo)-8-hydroxyquinoline-5-sulfonic acid and zinc(II) is studied spectrophotometrically, with the complex exhibiting a molar ratio of 1:2 (zinc:ligand). scielo.brresearchgate.net The complexation of 8-hydroxyquinoline derivatives with Fe(III) and other metal ions is also characterized by this technique, which is suitable for determining the stoichiometry of the resulting complexes. scirp.orgsigmaaldrich.com The spectra of these complexes often show new charge-transfer bands that are not present in the free ligand. nih.gov

Table 3: UV-Vis Absorption Maxima (λₘₐₓ) for 8-Hydroxyquinoline-5-sulfonic Acid (HQS) and Related Complexes

| Compound | Conditions | λₘₐₓ (nm) | Transition | Reference |

|---|---|---|---|---|

| HQS (Neutral Form) | pH 4-8 | 240, 305 | π-π, n-π | tsijournals.com |

| HQS (Anionic Form) | pH 9-12 | 255, 335-345 | π-π, n-π | tsijournals.com |

| 7-(4-nitrophenylazo)-8-hydroxyquinoline-5-sulfonic acid-Zn(II) Complex | pH 9.2 | 430, 520 | Charge Transfer | scielo.brresearchgate.net |

| 8-Hydroxyquinoline-Co(II) Complex | Methanol | 371 | Charge Transfer | scirp.org |

| 8-Hydroxyquinoline-Ni(II) Complex | Methanol | 366 | Charge Transfer | scirp.org |

Mass spectrometry (MS) is an indispensable technique for confirming the molecular weight of this compound and its derivatives. The monoisotopic mass of the target compound (C₉H₆N₂O₆S) can be precisely determined, providing confirmation of its elemental composition. nih.gov Electron ionization mass spectrometry data is available for the related compound, 8-hydroxyquinoline-5-sulfonic acid. nist.gov

Photophysical Properties and Excited-State Dynamics

The photophysical properties of this compound, particularly its fluorescence and the dynamics of its excited states, are of significant interest. These properties are highly sensitive to the molecular environment and interactions with other species, such as metal ions.

8-hydroxyquinoline (8-HQ) and its derivatives are well-known fluorogenic ligands. acs.orgrsc.org The parent compound, 8-HQ, is typically a very weak fluorophore in most solvents. acs.orgrsc.org This low fluorescence quantum yield is often attributed to an efficient, ultrafast excited-state intramolecular proton transfer (ESIPT) process that occurs between the phenolic hydroxyl group and the quinoline nitrogen atom, leading to a non-fluorescent tautomer. acs.orgrsc.org

However, upon chelation with various metal ions, the fluorescence of 8-hydroxyquinoline-5-sulfonic acid (HQS) can be dramatically enhanced. uci.edursc.org When HQS binds to a metal ion, the ligand is typically in its deprotonated (anionic) form, which can prevent the ultrafast proton transfer, thus "turning on" the fluorescence. rsc.org A study of 78 different metal species found that 42 form fluorescent chelates with HQS, with the cadmium chelate being particularly fluorescent in aqueous solutions. uci.edu The fluorescence intensity is also influenced by pH and can be further enhanced in the presence of surfactants or in mixed solvent systems like water/dimethylformamide (DMF). uci.edu

Studies on nitro-substituted hydroxyquinolines have shown that the introduction of a nitro group can influence the excited-state dynamics. For instance, in 8-hydroxy-5-nitroquinoline, excited-state proton transfer in the triplet state has been investigated using transient absorption and time-resolved resonance Raman spectroscopy. acs.org The ESIPT in nitro-substituted benzo[h]quinolines occurs on a sub-picosecond timescale. rsc.org These investigations into the excited-state dynamics are crucial for understanding the mechanisms that govern the fluorescence and potential phosphorescence of these compounds.

Compound Index

Table 4: List of Chemical Compounds Mentioned

| Compound Name | Abbreviation/Synonym |

|---|---|

| This compound | - |

| 8-Hydroxyquinoline-5-sulfonic acid | HQS, Sulfoxine |

| 8-Hydroxyquinoline | 8-HQ, Oxine |

| 5-Nitro-8-hydroxyquinoline | - |

| (8-hydroxyquinolin-5-yl)methyl-4-chlorobenzoate | Q1 |

| (8-hydroxyquinolin-5-yl)methyl-4-nitrobenzoate | Q2 |

| 7-(4-nitrophenylazo)-8-hydroxyquinoline-5-sulfonic acid | p-NIAZOXS |

| Quinoline-5,8-quinone | - |

| 10-hydroxybenzo[h]quinoline | HBQ |

| 7-nitrobenzo[h]quinolin-10-ol | - |

| 7,9-dinitrobenzo[h]quinolin-10-ol | - |

| 8-Hydroxy-7-iodo-5-quinolinesulfonic acid | Ferron |

| 4-Methyl-2-hydroxyquinoline | MHQ |

| Dimethyl sulfoxide | DMSO |

| Dimethylformamide | DMF |

Time-Dependent Density Functional Theory (TD-DFT) for Excited States

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method used to predict the electronic excited states of molecules. This approach allows for the simulation of absorption and emission spectra, providing deep insights into the photophysical behavior of a compound. For quinoline derivatives, TD-DFT is instrumental in understanding their fluorescence properties and the nature of their electronic transitions.

While specific TD-DFT studies focused solely on this compound are not detailed in the available research, extensive investigations have been performed on the closely related compound, 8-hydroxyquinoline-5-sulfonic acid (8-HQS). nih.gov A typical TD-DFT analysis for a molecule like this involves:

Calculation of Absorption Spectra: Simulating the UV-Visible absorption spectrum by calculating the energies and oscillator strengths of vertical electronic transitions from the ground state (S₀) to various excited states (S₁, S₂, etc.).

Characterization of Excited States: Identifying the nature of the transitions, such as n→π* or π→π*, by analyzing the molecular orbitals involved.

Calculation of Emission Spectra: Modeling the fluorescence spectrum by calculating the transition from the optimized geometry of the first excited state (S₁) back to the ground state.

Determination of Excited-State Properties: Calculating properties that are difficult to access experimentally, such as excited-state dipole moments and acid dissociation constants (pKa*). nih.gov

For instance, a TD-DFT investigation on 8-HQS using the PBE0 hybrid exchange-correlation functional successfully characterized its photophysical behavior in solution as a function of pH. nih.gov The study computed the absorption and emission spectra for each of its ionic species and their relative stability in the first excited state. nih.gov A similar computational approach would be required to elucidate the specific effects of the electron-withdrawing nitro group at the 7-position on the excited states of this compound.

Table 1: Representative TD-DFT Calculated Properties for 8-HQS (as a model) (Note: This data is for 8-hydroxyquinoline-5-sulfonic acid, not the 7-nitro derivative, and serves to illustrate the outputs of TD-DFT analysis.)

| Property | Description | Finding for 8-HQS nih.gov |

| Absorption Spectra | Calculated UV-Vis absorption for different pH values. | Successfully simulated and correlated with experimental pH-dependent spectra. |

| Emission Spectra | Calculated fluorescence for different species. | Provided insights into the emissive properties of various ionic forms. |

| Excited State pKa * | Acid dissociation constant in the excited state. | Determined from first principles via relative stabilities of excited state species. |

| Phototautomerization | Energetics and mechanism of proton transfer. | Calculations provided insights into the mechanism responsible for fluorescence quenching. |

Photoinduced Tautomerization and Solvent Effects on Photophysics

Photoinduced tautomerization is a critical non-radiative decay pathway in many hydroxyquinoline compounds. Upon excitation with light, an intramolecular proton transfer can occur from the hydroxyl group (-OH) to the quinoline nitrogen atom. This process forms an excited-state keto-tautomer, which is typically non-fluorescent and provides an efficient route for the molecule to return to the ground state without emitting light.

The parent compound, 8-hydroxyquinoline (8-HQ), is known to have very weak fluorescence in many solvents precisely because of this rapid photoinduced tautomerization. acs.org Studies on 8-HQ and its sulfonic acid derivative (8-HQS) have established that this excited-state intramolecular proton transfer (ESIPT) is a dominant deactivation channel. acs.orgtsijournals.com

Solvent Effects: The surrounding solvent environment plays a crucial role in modulating the photophysical behavior and the efficiency of tautomerization.

Protic vs. Aprotic Solvents: In protic solvents like water, intermolecular proton transfer with solvent molecules can compete with or facilitate the intramolecular process. acs.org For 8-HQS, solvation effects in water have been noted in studies of its excited-state processes. tsijournals.com

Solvent Polarity: The polarity of the solvent can influence the relative energies of the ground and excited states, leading to shifts in the absorption and emission spectra (solvatochromism).

Specific Interactions: Solvents capable of hydrogen bonding can form complexes with the quinoline derivative, potentially hindering or facilitating the proton transfer. For example, in studies of a related compound, 7,8-benzoquinoline, the presence of water or trifluoroethanol significantly influenced the excited-state protonation dynamics. iaea.org A study on 8-HQS noted that the reaction stops in a methanolic solution, which can act as a free-radical scavenger, suggesting complex photochemical pathways. tsijournals.com

For this compound, the presence of the strongly electron-withdrawing nitro group at the 7-position and the hydrophilic sulfonic acid group at the 5-position would be expected to significantly influence both the electronic structure and the proton transfer dynamics compared to 8-HQ or 8-HQS. However, specific experimental or computational studies detailing the photoinduced tautomerization pathways and solvent-dependent photophysics for this particular compound are not presently available in the reviewed literature.

Theoretical and Computational Studies of 8 Hydroxy 7 Nitroquinoline 5 Sulfonic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of molecules. researchgate.net By employing functionals like B3LYP and basis sets such as 6-311++G(d,p), researchers can perform geometry optimization to find the most stable three-dimensional structure of the molecule. researchgate.netmdpi.comscispace.com For derivatives of 8-hydroxyquinoline (B1678124), DFT calculations have been used to determine optimized bond lengths and angles, which show good agreement with experimental data from X-ray diffraction. scispace.comsci-hub.se

For instance, in a cocrystal containing 8-hydroxyquinoline-5-sulfonic acid (HQS), the calculated C-S bond length was found to be 1.7783 Å, which aligns well with reported experimental values. sci-hub.se The delocalization of electrons, particularly due to the presence of the hydroxyl group, influences bond lengths within the quinoline (B57606) ring system. sci-hub.se

Table 1: Selected Optimized Geometrical Parameters for 8-Hydroxyquinoline-5-sulfonic Acid (HQS) Derivatives

| Parameter | Calculated Value (Å) | Reference Compound/System |

|---|---|---|

| C–S Bond Length | 1.7783 | HQS-CHQ Cocrystal sci-hub.se |

| S=O Bond Length 1 | 1.4674 | HQS-CHQ Cocrystal sci-hub.se |

| S=O Bond Length 2 | 1.4625 | HQS-CHQ Cocrystal sci-hub.se |

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO acts as an electron acceptor. The energy gap between HOMO and LUMO (ΔE) is a significant descriptor of molecular stability; a smaller gap suggests higher polarizability and greater chemical reactivity. sci-hub.senih.gov For 8-hydroxyquinoline derivatives, HOMO and LUMO are often localized over the entire molecule, and the analysis of these orbitals helps to understand charge transfer possibilities within the molecule. researchgate.net

Ab initio methods, such as Hartree-Fock (HF), are quantum chemistry methods based on first principles, without the use of empirical parameters. scispace.com These methods are valuable for calculating the energetics and electronic properties of molecules. For example, both ab initio and DFT methods have been successfully used to compute acid dissociation constants (pKas), a key energetic property that describes a molecule's behavior in solution. researchgate.net In a study on 8-hydroxyquinoline-5-sulfonic acid, a computational protocol based on DFT, which can be complemented by ab initio approaches, was used to determine its three pKa values, confirming that the first pKa is negative. researchgate.net Comparing results from different theoretical levels, such as HF and DFT, provides a more comprehensive understanding of the molecule's electronic characteristics. scispace.com

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. These simulations provide detailed information on conformational changes and interactions with the surrounding environment. nih.govsoton.ac.uk

MD simulations are employed to explore the conformational landscape of 8-Hydroxy-7-nitroquinoline-5-sulfonic acid, revealing its flexibility and the various shapes it can adopt. dntb.gov.ua The simulations, often run using isothermal-isobaric (NPT) ensembles, track the molecule's dynamics and stability over nanoseconds. nih.gov The interaction with solvent molecules is a critical aspect studied via MD. Solvents, particularly polar ones like water, can form strong hydrogen bonds with the sulfonic acid, hydroxyl, and nitro groups. nih.gov This interaction can influence the molecule's conformation; for example, water's hydrogen bonding may constrain the flexibility of certain molecular fragments. nih.gov The zwitterionic form of the compound, which exists as a monohydrate, highlights the importance of solute-solvent interactions where the quinoline nitrogen is protonated. nih.gov

This compound can participate in a complex network of intermolecular interactions. MD simulations help elucidate these connections, which are crucial for understanding its properties in condensed phases. dntb.gov.ua Hydrogen bonding is a dominant interaction. Studies on structurally similar compounds, like 8-hydroxy-7-iodoquinoline-5-sulfonic acid, reveal both intramolecular hydrogen bonds (e.g., between the protonated quinoline nitrogen and the hydroxyl oxygen) and extensive intermolecular hydrogen bonds involving the sulfonic acid group and water molecules. researchgate.net The crystal structure of the monohydrate form shows the H atom of the hydroxyl group interacting with an oxygen atom of the nitro group. nih.gov Furthermore, π-π stacking interactions between the aromatic quinoline rings of adjacent molecules contribute significantly to the stability of supramolecular structures. nih.gov

Prediction of Spectroscopic Parameters and Reactivity Descriptors

Computational methods are highly effective in predicting spectroscopic data and quantifying chemical reactivity, guiding experimental work.

Theoretical vibrational frequencies calculated using DFT can be correlated with experimental data from Fourier-transform infrared (FTIR) and Raman spectroscopy. For a cocrystal of 8-hydroxyquinoline-5-sulfonic acid, calculated vibrational modes, such as the S=O and C-O stretching frequencies, were found to be in good agreement with experimental spectra. sci-hub.se For example, the S=O stretching modes were assigned at 1213 cm⁻¹ and 1030 cm⁻¹, and the C-O stretching mode at 1255 cm⁻¹. sci-hub.se

Table 2: Key Vibrational Frequencies (cm⁻¹) for 8-Hydroxyquinoline-5-sulfonic Acid

| Vibrational Mode | Calculated Frequency (DFT) | Experimental Observation |

|---|---|---|

| S=O Stretch | 1213, 1030 | Observed in IR/Raman sci-hub.se |

| C-O Stretch | 1255 | Observed in IR/Raman sci-hub.se |

| S-O Stretch | 699 | Observed in IR/Raman sci-hub.se |

Reactivity descriptors derived from computational calculations provide insight into the chemical behavior of the molecule. The Molecular Electrostatic Potential (MEP) plot is a key tool that identifies the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule. researchgate.net For quinoline derivatives, negative potentials are typically found on oxygen and nitrogen atoms, indicating sites susceptible to electrophilic attack, while positive regions often highlight potential sites for nucleophilic attack. researchgate.netsci-hub.se Other descriptors, such as Fukui functions and global reactivity parameters (e.g., ionization potential, electron affinity), can be calculated from DFT to further characterize the molecule's reactivity and selectivity. researchgate.net

Computational ligand design and Structure-Activity Relationship (SAR) studies, focused on non-biological activities, have been instrumental in elucidating the physicochemical properties of this compound and its derivatives. These theoretical investigations primarily explore the molecule's electronic structure, stability, and its potent ability to chelate metal ions, which underpins its use in applications such as analytical chemistry and materials science.

Detailed Research Findings

Theoretical studies, particularly those employing Density Functional Theory (DFT), have provided significant insights into the molecular geometry and electronic properties of the 8-hydroxyquinoline scaffold. For the related compound, 8-hydroxyquinoline-5-sulfonic acid (HQS), DFT calculations have been used to determine optimized geometrical parameters, such as bond lengths and angles. sci-hub.se For instance, the calculated C-S bond length in a cocrystal containing HQS was found to be 1.7783 Å, which is in agreement with reported experimental values. sci-hub.se

The presence of substituents on the quinoline ring system, such as the nitro (-NO₂) group at position 7 and the sulfonic acid (-SO₃H) group at position 5, significantly influences the electronic properties and, consequently, the reactivity of the molecule. The sulfonic acid group, in particular, is known to be deprotonated under most conditions, and the molecule often exists as a zwitterion, with a protonated quinoline nitrogen. nih.gov This zwitterionic nature was confirmed by crystallographic studies on this compound monohydrate. nih.gov

Computational analyses, such as Natural Bond Orbital (NBO) analysis, are used to study the stability of the molecular system arising from hyperconjugative interactions and charge delocalization. researchgate.net For derivatives of 8-hydroxyquinoline, these studies help in understanding the intramolecular charge transfer that plays a significant role in stabilizing the molecule. researchgate.net The calculated values for properties like dipole moment and polarizability can indicate potential for applications in non-linear optics (NLO). researchgate.net

The primary non-biological function of this compound and its analogs is their ability to act as chelating agents for a wide variety of metal ions. nih.govrroij.com The nitrogen atom of the quinoline ring and the oxygen atom of the hydroxyl group form a bidentate coordination site for metal ions. nih.gov SAR studies have shown that the nature and position of substituents on the quinoline ring modulate this metal-chelating ability. The introduction of the sulfonic acid group at the 5-position greatly enhances the water solubility of the molecule compared to the parent 8-hydroxyquinoline, without significantly altering the complexation constants. uci.edu

This enhanced solubility is a key feature for its application in aqueous systems, for example, in the fluorometric determination of metal ions. uci.edu The fluorescence of the metal complexes of 8-hydroxyquinoline-5-sulfonic acid is highly dependent on the specific metal ion, the pH of the solution, and the solvent medium. uci.edu For example, the cadmium chelate is reported to be the most fluorescent in a purely aqueous solution, and the fluorescence of many metal complexes is enhanced in the presence of surfactants. uci.edu This selective fluorescence response forms the basis of its use as a chemical sensor.

Furthermore, the chelating properties of 8-hydroxyquinoline-5-sulfonic acid have been exploited for surface modification of electrodes for the electrochemical detection of metal ions like copper(II). researchgate.net

Data Tables

The following tables summarize key computational and experimental findings related to 8-hydroxyquinoline-5-sulfonic acid and its derivatives, focusing on their non-biological properties.

Table 1: Selected Calculated Geometrical Parameters for an 8-Hydroxyquinoline-5-sulfonic Acid (HQS) Containing Cocrystal

| Parameter | Bond | Calculated Value (Å) |

|---|---|---|

| Bond Length | C-S | 1.7783 |

| Bond Length | S=O | 1.4674 |

| Bond Length | S=O | 1.4625 |

Data sourced from DFT calculations on a cocrystal of HQS and 5-chloro-8-hydroxyquinoline. sci-hub.se

Table 2: Fluorescence Properties of Metal Complexes with 8-Hydroxyquinoline-5-sulfonic Acid (HQS)

| Metal Ion | Relative Fluorescence Intensity (Aqueous Solution) | Optimal pH |

|---|---|---|

| Cd(II) | Very Strong | ~7-8 |

| Zn(II) | Strong | ~6-7 |

| Mg(II) | Moderate | ~7-8 |

| Al(III) | Moderate | ~5 |

| Ga(III) | Moderate | ~5 |

| Fe(III) | Quenches Fluorescence | N/A |

This table presents a qualitative summary of the fluorescence behavior of various metal-HQS chelates in aqueous media. uci.edu

Advanced Analytical Methodologies Utilizing 8 Hydroxy 7 Nitroquinoline 5 Sulfonic Acid

Development of Spectrophotometric and Fluorimetric Assays

Spectrophotometry and fluorimetry are two of the most common analytical techniques that leverage the formation of metal-ligand complexes. Derivatives of 8-hydroxyquinoline (B1678124) are renowned for forming stable and often intensely colored or fluorescent chelates with numerous metal ions, a property that is central to their application in this domain. rroij.com

The principle behind using 8-hydroxyquinoline derivatives in these assays lies in the formation of a metal chelate, which alters the electronic structure of the ligand and, consequently, its interaction with electromagnetic radiation. This change can manifest as a new absorption band in the UV-visible spectrum (colorimetry/spectrophotometry) or the induction or enhancement of fluorescence (fluorimetry). rroij.com

While direct studies on the 7-nitro derivative are specific, extensive research on the parent compound, 8-hydroxyquinoline-5-sulfonic acid (HQS), and its other derivatives establishes a strong precedent for its utility. For instance, HQS has been shown to form fluorescent chelates with at least 42 different metal species. uci.edu The introduction of various functional groups, such as nitro, iodo, or azo groups, onto the quinoline (B57606) ring serves to modulate the reagent's selectivity and sensitivity towards specific metal ions. sigmaaldrich.comscielo.br

A notable example is the use of a related derivative, 7-(4-nitrophenylazo)-8-hydroxyquinoline-5-sulfonic acid, for the highly sensitive and selective spectrophotometric determination of zinc(II). scielo.brscielo.br This method demonstrates the potential for creating tailored reagents for specific analytical targets. Similarly, 8-hydroxy-7-iodo-5-quinolinesulfonic acid is specifically used for the spectrophotometric detection of iron(III). sigmaaldrich.com The fluorescence of metal-HQS chelates is particularly intense for certain ions, with cadmium forming the most fluorescent complex in a purely aqueous solution, enabling detection at sub-picomole levels. uci.edu

Table 1: Examples of Metal Ion Detection using 8-Hydroxyquinoline-5-sulfonic Acid Derivatives

| Target Metal Ion | Reagent | Analytical Technique | Detection Limit | Optimal pH | Reference |

| Zinc(II) | 7-(4-nitrophenylazo)-8-hydroxyquinoline-5-sulfonic acid | Spectrophotometry | 15 ng/mL | 9.2 | scielo.brscielo.brresearchgate.net |

| Iron(III) | 8-Hydroxy-7-iodo-5-quinolinesulfonic acid | Spectrophotometry | Not specified | Not specified | sigmaaldrich.com |

| Cadmium(II) | 8-hydroxyquinoline-5-sulfonic acid | Fluorimetry | Sub-picomole | 5-8 | uci.edu |

| Magnesium(II) | 8-hydroxyquinoline-5-sulfonic acid | Fluorimetry | Sub-picomole | 5-8 | uci.edu |

| Nickel(II) | 8-hydroxy-7-(4-sulfo-1-naphthylazo)-5-quinolinesulfonic acid | Voltammetry | Not specified | Alkaline | researchgate.net |

To achieve maximum sensitivity, selectivity, and reliability in an analytical assay, the reaction conditions must be meticulously optimized.

Effect of pH: The pH of the medium is a critical parameter. It governs the deprotonation of the ligand's hydroxyl group, which is essential for chelation, while also influencing the speciation of the metal ion and preventing the formation of interfering metal hydroxo complexes. uci.edu For the spectrophotometric determination of zinc with its azo-derivative, the complex formation is instantaneous and the resulting absorbance is highly stable at a pH of 9.2, typically maintained with a borax (B76245) buffer. scielo.brscielo.br For the fluorescence of metal-HQS complexes, the optimal pH generally lies between 5 and 8. uci.edu

Reagent Concentration: The concentration of the chelating agent must be sufficient to ensure complete complexation of the target analyte. In the zinc determination method, a specific molar concentration of the reagent was selected to ensure optimal performance. researchgate.net An excess of the reagent is typically used to drive the complexation equilibrium towards the product side.

Reaction Medium: The choice of solvent or the addition of surfactants can significantly enhance analytical performance. The fluorescence of many metal-HQS chelates is notably amplified in the presence of surfactants like the hexadecyltrimethylammonium ion or in mixed solvent systems such as water-dimethylformamide. uci.edu This enhancement is often attributed to the formation of micelles or changes in the microenvironment of the complex, which can reduce non-radiative decay pathways and increase quantum yield.

Stability of the Complex: The temporal stability of the colored or fluorescent species is crucial for practical applications, allowing for consistent and reproducible measurements. The complex formed between zinc(II) and 7-(4-nitrophenylazo)-8-hydroxyquinoline-5-sulfonic acid is remarkably stable, with its absorbance remaining constant for over 24 hours. scielo.brscielo.br

Electrochemical Sensing Applications

The electrochemical activity of the 8-hydroxyquinoline core, combined with its chelating ability, makes its derivatives suitable for developing electrochemical sensors. These sensors often rely on chemically modified electrodes (CMEs) where the ligand is immobilized on the electrode surface to preconcentrate and detect target analytes.

The performance of an electrochemical sensor can be greatly improved by modifying the surface of a standard electrode, such as a glassy carbon electrode (GCE). A GCE can be modified by cycling the potential in a solution of 8-hydroxyquinoline-5-sulfonic acid (HQSA), which leads to the electropolymerization or strong adsorption of the compound onto the surface. researchgate.net This HQSA-modified layer enhances the electrochemical performance compared to a bare electrode. researchgate.net

The primary mechanism involves the immobilized ligand capturing target metal ions from the sample solution via chelation. This surface preconcentration step significantly increases the sensitivity of the subsequent voltammetric measurement. This approach has been demonstrated for the analysis of Cu(II). researchgate.net Further advancements in electrode design involve the use of nanomaterials. For example, a carbon paste electrode was modified with an Sb2O3/MWCNT-TiO2 nanohybrid for the determination of a related compound, 8-hydroxy-7-iodo-5-quinoline sulfonic acid, showcasing how composite materials can improve the properties and morphology of the sensing surface. researchgate.net

A variety of voltammetric techniques are employed in conjunction with these modified electrodes for trace analysis. These include Cyclic Voltammetry (CV) for characterizing the electrochemical behavior, and more sensitive pulse techniques for quantification. researchgate.netresearchgate.net

Differential Pulse Voltammetry (DPV) and Square Wave Voltammetry (SWV): These techniques are highly effective for quantitative analysis due to their ability to discriminate against background charging currents, resulting in lower detection limits. DPV has been used with GCEs modified with p-toluene sulfonic acid to separate the oxidation peaks of uric acid and ascorbic acid. researchgate.net SWV has been applied to study the nickel complex of an azo-derivative of HQS. researchgate.net

Stripping Voltammetry: This powerful technique involves a two-step process: a preconcentration (or accumulation) step followed by a stripping (measurement) step. During accumulation, the analyte is collected onto the electrode surface, often at a controlled potential. The subsequent stripping step involves scanning the potential to measure the faradaic current from the oxidation or reduction of the accumulated analyte. Adsorptive Stripping Differential Pulse Voltammetry has been shown to be a highly sensitive method for determining 8-hydroxyquinoline. researchgate.netelectrochemsci.org Similarly, Square Wave Anodic Stripping Voltammetry (SWASV) was used with a nanohybrid-modified electrode for analyzing 8-hydroxy-7-iodo-5-quinoline sulfonic acid, achieving a linear concentration range of 1.0 to 100 μM and a limit of detection of 1.2 μM. researchgate.net

Table 2: Performance of Voltammetric Methods Using Modified Electrodes

| Analyte | Electrode Modification | Voltammetric Technique | Linear Range | Limit of Detection (LOD) | Reference |

| 8-hydroxy-7-iodo-5-quinoline sulfonic acid | Sb2O3/MWCNT-TiO2 on Carbon Paste | SWASV | 1.0 - 100 µM | 1.2 µM | researchgate.net |

| 8-Hydroxyquinoline | Glassy Carbon Paste | DPV | Not specified | 5.2 x 10⁻⁸ mol/L | researchgate.net |

| Uric Acid (in presence of Ascorbic Acid) | Electropolymerized p-toluene sulfonic acid on GCE | DPV | Not specified | 5.0 x 10⁻⁷ M | researchgate.net |

Chromatographic and Separation Techniques

The sulfonic acid derivatives of 8-hydroxyquinoline are particularly useful in liquid chromatography due to their enhanced water solubility and ability to form complexes with metal ions. uci.eduamerican.edu These properties allow them to be used either as part of the mobile phase or in post-column derivatization to facilitate the separation and detection of analytes.

8-hydroxyquinoline-5-sulfonic acid (HQS) can be added directly to the mobile phase in metal ion chromatography. american.edu In this role, it serves a dual purpose: first, as a complexing agent that influences the retention and separation of different metal ions on the stationary phase, and second, as an in-situ UV detection reagent, as the metal-HQS complexes absorb light at a specific wavelength (e.g., 362 nm). american.edu The chromatographic efficiency and retention times are optimized by adjusting parameters such as the concentration of HQS and background electrolyte (e.g., potassium nitrate) in the mobile phase, as well as the flow rate. american.edu

Furthermore, the intense fluorescence of many metal-HQS chelates can be exploited for highly sensitive detection in High-Performance Liquid Chromatography (HPLC). uci.edu This can be achieved by incorporating HQS into the eluent or by introducing it through a post-column reactor, where it mixes with the column effluent to form fluorescent complexes just before they enter the detector. This post-column derivatization approach allows for the detection of metals like cadmium, magnesium, and zinc at sub-picomole levels. uci.edu These chromatographic methods are indispensable for separating complex mixtures of ions and biomolecules. nih.gov

Use as a Complexing Agent in HPLC and Capillary Electrophoresis (CE)

The ability of 8-Hydroxy-7-nitroquinoline-5-sulfonic acid and its congeners to form distinct metal complexes makes it a valuable reagent in chromatographic and electrophoretic separation techniques. By forming chelates with metal ions, it imparts significant changes in their analytical behavior, enabling their separation and detection.

In the realm of High-Performance Liquid Chromatography (HPLC) , derivatives such as 8-hydroxyquinoline-5-sulfonic acid (HQS) are employed as complexing and ultraviolet (UV) detection reagents in the mobile phase for metal ion chromatography. The formation of metal-HQS complexes allows for the spectrophotometric detection of otherwise non-absorbing metal ions. Research has indicated that an optimal UV detection wavelength for these complexes is around 362 nm. american.edu However, the chromatography can be complex due to the potential formation of both neutral and anionic metal-HQS complexes, which can lead to broad or multiple peaks depending on the mobile phase composition. american.edu The retention times and chromatographic efficiency are influenced by factors such as the concentration of the complexing agent and the pH of the mobile phase.

Capillary Electrophoresis (CE) also benefits from the complexing properties of this class of compounds. In CE, the separation of metal ions is based on their differential migration in an electric field. By adding a complexing agent like 8-hydroxyquinoline-5-sulfonic acid to the background electrolyte, the charge and size of the metal ions are altered upon complex formation, thereby enabling their separation. The selectivity of the separation can be finely tuned by adjusting the concentration of the complexing agent and the pH of the electrolyte. nih.gov

One notable application involves on-column chelation, where the metal-ligand complexes are formed directly within the capillary. This approach, coupled with sensitive detection methods like laser-based fluorimetry, has been shown to achieve very low detection limits for certain metal ions. For instance, a CE method utilizing 8-hydroxyquinoline-5-sulfonic acid with on-column chelation has demonstrated detection limits in the parts-per-billion (ppb) range for Calcium (Ca(II)), Magnesium (Mg(II)), and Zinc (Zn(II)). uci.eduosti.gov

Table 1: Application of 8-Hydroxyquinoline Sulfonic Acid Derivatives in HPLC and CE

| Technique | Analyte(s) | Complexing Agent | Key Parameters | Detection Method | Reported Detection Limits |

|---|---|---|---|---|---|

| HPLC | Various Metal Ions | 8-Hydroxyquinoline-5-sulfonic acid (HQS) | Optimal Wavelength: 362 nm | UV-Vis | Not specified |

| Capillary Electrophoresis | Ca(II), Mg(II), Zn(II) | 8-Hydroxyquinoline-5-sulfonic acid (HQS) | On-column chelation | Laser-based Fluorimetry | Parts-per-billion (ppb) range |

Extraction and Preconcentration Methods for Complex Matrices

In many analytical scenarios, the target analytes are present at trace or ultra-trace concentrations, necessitating a preconcentration step prior to their determination. This compound and its derivatives are instrumental in various extraction and preconcentration techniques due to their strong chelating affinity for metal ions.

Solid-Phase Extraction (SPE) is a widely used technique where a solid sorbent is used to isolate and concentrate analytes from a liquid sample. Resins functionalized with 8-hydroxyquinoline sulfonic acid derivatives have been developed for this purpose. For instance, a chelating copolymer was synthesized by reacting 8-hydroxyquinoline-5-sulphonic acid with poly(vinyl chloride). researchgate.netscispace.com This resin demonstrated the ability to effectively remove and preconcentrate several toxic metal ions, including Chromium (Cr(III)), Cobalt (Co(II)), Nickel (Ni(II)), Copper (Cu(II)), Cadmium (Cd(II)), Mercury (Hg(II)), and Lead (Pb(II)) from aqueous solutions. researchgate.netscispace.com

Another approach involves the use of solid-phase extraction disks. In one study, a chelating SPE disk was used to preconcentrate trace levels of Cadmium, Nickel, Copper, and Lead from drinking water samples. nih.gov This method achieved a preconcentration factor of over 1600 and resulted in detection limits well below the maximum contaminant levels set by regulatory agencies. nih.gov

Co-precipitation is another effective preconcentration method. While not directly involving the title compound, a study using the related 8-hydroxyquinoline as a chelating agent and lanthanum(III) as a carrier element demonstrated the successful preconcentration of Cadmium, Copper, Nickel, Lead, and Zinc from plant materials. rroij.com The method achieved recoveries of over 94% with a preconcentration factor of 60. rroij.com Such methodologies highlight the potential of the broader class of 8-hydroxyquinoline derivatives in preconcentration applications.

Table 2: Performance of Extraction and Preconcentration Methods Using 8-Hydroxyquinoline Derivatives

| Method | Analytes | Matrix | Reagent/Sorbent | Preconcentration Factor | Recovery (%) | Detection Limits |

|---|---|---|---|---|---|---|

| Solid-Phase Extraction | Cd, Ni, Cu, Pb | Drinking Water | Chelating SPE Disk | >1600 | Not specified | Cd: 3.8 ng/mL, Ni: 0.6 ng/mL, Cu: 0.4 ng/mL, Pb: 0.3 ng/mL |

| Co-precipitation | Cd, Cu, Ni, Pb, Zn | Plant Material | 8-Hydroxyquinoline with La(III) carrier | 60 | >94% | Cd: 0.31 µg/L, Cu: 2.9 µg/L, Ni: 1.4 µg/L, Pb: 3.2 µg/L, Zn: 1.2 µg/L (ICP-OES) |

| Solid-Phase Extraction | Cr, Cd, Pb, Cu, Zn, Ni | Seawater | 8-Hydroxyquinoline on C18 column | Not specified | Not specified | Not specified |

Quality Control and Environmental Monitoring (Analytical Aspects)

The reliable detection and quantification of metal ions are crucial for quality control in various industries and for monitoring environmental pollution. The chelating properties of this compound and its derivatives make them suitable reagents for these analytical challenges.